molecular formula C11H11F3O3S B1381912 tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate CAS No. 1864060-79-6

tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate

Cat. No.: B1381912
CAS No.: 1864060-79-6
M. Wt: 280.27 g/mol
InChI Key: WAIFCJANMGGQNP-UHFFFAOYSA-N
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Description

tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C11H11F3O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

The synthesis of tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with trifluoroacetic anhydride and tert-butyl alcohol. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Thiophene derivative, trifluoroacetic anhydride, tert-butyl alcohol.

    Catalyst: Lewis acid (e.g., aluminum chloride).

    Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine).

Scientific Research Applications

tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity for certain targets, while the thiophene ring can facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    tert-Butyl 5-(trifluoroacetyl)thiophene-2-carboxylate: Similar structure but without the 2,2,2-trifluoro substitution.

    tert-Butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a thiophene ring.

    tert-Butyl 5-(trifluoroacetyl)thiophene-2-carboxylate: Similar structure but with different substitution patterns on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3S/c1-10(2,3)17-9(16)7-5-4-6(18-7)8(15)11(12,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIFCJANMGGQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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